Potassium D-tartrate monobasic

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

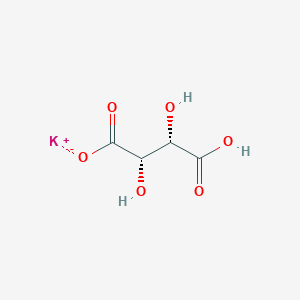

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;(2S,3S)-2,3,4-trihydroxy-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6.K/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+1/p-1/t1-,2-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYKNRZGSIGMXFH-YGEZSCCGSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)O)O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]([C@@H](C(=O)[O-])O)(C(=O)O)O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5KO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635623 | |

| Record name | Potassium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57341-16-9 | |

| Record name | Potassium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Potassium D-Tartrate Monobasic

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of potassium D-tartrate monobasic, also known as potassium bitartrate (B1229483) or cream of tartar. The information is curated for professionals in research, scientific, and drug development fields, with a focus on quantitative data, experimental methodologies, and logical relationships.

Core Chemical and Physical Properties

This compound (KC₄H₅O₆) is the potassium acid salt of D-(-)-tartaric acid. It is a white crystalline or granulated powder with a pleasant, acidulous taste.[1] It is a byproduct of the winemaking process, crystallizing in wine casks during the fermentation of grape juice.[2][3]

Quantitative Data Summary

The following table summarizes the key quantitative chemical and physical properties of this compound.

| Property | Value | References |

| Molecular Formula | C₄H₅KO₆ | [2][4][5] |

| Molecular Weight | 188.18 g/mol | [1][4] |

| Appearance | White crystalline powder or colorless crystals | [1][6] |

| Density | 1.954 - 1.984 g/mL at 18-25 °C | [1][2] |

| Melting Point | Decomposes at approximately 267 °C | [2] |

| Solubility in Water | 0.57 g/100 mL at 20 °C; 6.1 g/100 mL at 100 °C | [3] |

| Solubility in other solvents | Insoluble in alcohol and acetic acid; Soluble in dilute mineral acids and alkalies.[1][2] | |

| pH of Saturated Solution | Approximately 3.56 at 25 °C | [2][7] |

| pKa | The pKa of the second acidic proton of tartaric acid (the bitartrate ion) is approximately 4.37. | |

| Optical Activity | [α]20/D +8.0 to +9.2° | [2][8] |

Experimental Protocols

Detailed methodologies for determining key properties of this compound are outlined below.

Determination of Solubility and Solubility Product Constant (Ksp)

This experiment aims to determine the molar solubility of this compound in water and to calculate its solubility product constant (Ksp).

Materials:

-

This compound

-

Deionized water

-

Standardized sodium hydroxide (B78521) (NaOH) solution (approx. 0.05 M)

-

Phenolphthalein (B1677637) indicator

-

Erlenmeyer flasks, beakers, burette, pipette, filter paper, funnel

-

Magnetic stirrer and stir bar

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a beaker containing a known volume of deionized water.

-

Stir the mixture vigorously using a magnetic stirrer for at least 20 minutes to ensure the solution becomes saturated.[1]

-

Allow the undissolved solid to settle.

-

-

Filtration:

-

Filter the saturated solution through a dry filter paper and funnel into a clean, dry beaker to separate the undissolved solid.

-

-

Titration:

-

Pipette a precise volume (e.g., 25.00 mL) of the clear filtrate into an Erlenmeyer flask.

-

Add 2-3 drops of phenolphthalein indicator.

-

Titrate the solution with the standardized NaOH solution until a faint pink color persists for at least 30 seconds.[5]

-

Record the volume of NaOH used.

-

Repeat the titration at least two more times for accuracy.

-

-

Calculations:

-

The reaction at the endpoint is: HC₄H₄O₆⁻(aq) + OH⁻(aq) → C₄H₄O₆²⁻(aq) + H₂O(l).

-

Calculate the moles of NaOH used.

-

From the stoichiometry, determine the moles of the bitartrate ion (HC₄H₄O₆⁻) in the titrated sample.

-

Calculate the molar concentration of the bitartrate ion, which represents the molar solubility (s) of this compound.

-

The dissolution equilibrium is: KHC₄H₄O₆(s) ⇌ K⁺(aq) + HC₄H₄O₆⁻(aq).

-

The Ksp expression is: Ksp = [K⁺][HC₄H₄O₆⁻].

-

Since [K⁺] = [HC₄H₄O₆⁻] = s, the Ksp can be calculated as s².[9]

-

Determination of pKa by Titration

This protocol describes the determination of the second pKa of tartaric acid by titrating a solution of this compound with a strong base.

Materials:

-

This compound

-

Standardized sodium hydroxide (NaOH) solution (approx. 0.1 M)

-

pH meter, calibrated

-

Burette, beaker, magnetic stirrer, and stir bar

Procedure:

-

Solution Preparation:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a beaker.

-

-

Titration Setup:

-

Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode into the solution.

-

Fill a burette with the standardized NaOH solution.

-

-

Titration and Data Collection:

-

Record the initial pH of the potassium D-tartrate solution.

-

Add the NaOH solution in small increments (e.g., 0.5-1.0 mL).

-

After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

-

Continue this process well past the equivalence point (the point of the most rapid pH change).

-

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This is the titration curve.

-

Determine the volume of NaOH required to reach the equivalence point.

-

The volume of NaOH at the half-equivalence point is half of the equivalence point volume.

-

According to the Henderson-Hasselbalch equation, at the half-equivalence point, pH = pKa.[10][11] Determine the pH from the titration curve at the half-equivalence point to find the pKa of the bitartrate ion.

-

Synthesis and Reactivity

Synthesis from Wine Lees

This compound is primarily obtained as a byproduct of winemaking.[12] The crude material, known as argol or wine lees, is purified through a process of dissolution, filtration, and recrystallization.

General Purification Protocol:

-

The crude tartar is dissolved in hot water.[8]

-

The hot solution is filtered to remove insoluble impurities.

-

The filtrate is then cooled to allow the this compound to crystallize.

-

The crystals are collected and dried.[8] Further recrystallizations can be performed to achieve higher purity.[2]

Chemical Reactivity

-

Stability: this compound is stable under normal conditions but is incompatible with strong oxidizing agents.[2]

-

Decomposition: Upon heating to high temperatures (above 200 °C), it decomposes, potentially forming potassium carbonate and carbon oxides.[13]

-

Acid-Base Reactions: As an acid salt, it will react with stronger acids to produce tartaric acid.[2] It will also react with bases to form the tartrate dianion.

-

Use as a pH Buffer: Due to the equilibrium between the bitartrate ion and tartaric acid/tartrate dianion, a saturated solution of this compound provides a stable pH and is used as a primary reference standard for pH buffers.[2][3]

Visualized Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key experimental and logical workflows related to this compound.

Caption: Workflow for Determining the Solubility of this compound.

Caption: Equilibrium Relationships in an Aqueous Solution of this compound.

Caption: Workflow for the Synthesis and Purification of this compound.

References

- 1. scribd.com [scribd.com]

- 2. Potassium bitartrate - Sciencemadness Wiki [sciencemadness.org]

- 3. Potassium bitartrate - Wikipedia [en.wikipedia.org]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. faculty.uca.edu [faculty.uca.edu]

- 6. profpaz.com [profpaz.com]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. encyclopedia.com [encyclopedia.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. sciencing.com [sciencing.com]

- 11. pennwest.edu [pennwest.edu]

- 12. Potassium Bitartrate | C4H5O6K | CID 23681127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

Crystal Structure of Potassium D-Tartrate Monobasic: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structure of potassium D-tartrate monobasic, also known as potassium hydrogen D-tartrate or cream of tartar. This compound is of significant interest in various fields, including pharmaceuticals, food science, and analytical chemistry, owing to its chiral nature and piezoelectric properties. This document summarizes its crystallographic data and outlines the experimental protocols for its structural determination.

Crystallographic Data

The crystallographic data for potassium hydrogen L(+)-tartrate, the enantiomer of potassium hydrogen D(-)-tartrate, is presented below. As enantiomers, their crystal lattices are mirror images, and thus, the unit cell parameters are identical. The crystal system and space group are also expected to be enantiomorphically related, which in this case is the same space group. The data is sourced from the work of Akkurt, M., Hökelek, T., & Soylu, H. (1987).

Table 1: Crystal Data and Structure Refinement for Potassium Hydrogen L(+)-Tartrate

| Parameter | Value |

| Empirical Formula | C₄H₅KO₆ |

| Formula Weight | 188.18 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a | 7.607(1) Å |

| b | 7.779(1) Å |

| c | 10.639(1) Å |

| α, β, γ | 90° |

| Volume | 629.6 ų |

| Z (molecules per unit cell) | 4 |

| Calculated Density | 1.98 g/cm³ |

Experimental Protocols

The determination of the crystal structure of this compound involves two primary stages: the growth of high-quality single crystals and the analysis of these crystals using single-crystal X-ray diffraction.

Single Crystal Growth: Slow Evaporation Method

High-quality single crystals of this compound can be grown from an aqueous solution using the slow evaporation technique.

-

Preparation of a Saturated Solution: A saturated solution is prepared by dissolving this compound powder in deionized water at a slightly elevated temperature (e.g., 40-50 °C) with continuous stirring until no more solute dissolves.

-

Filtration: The warm, saturated solution is filtered through a fine-pore filter paper or a syringe filter to remove any undissolved particles or impurities that could act as unwanted nucleation sites.

-

Crystallization: The filtered solution is transferred to a clean crystallizing dish or beaker. The container is then covered with a perforated film (e.g., Parafilm with small pinholes) to allow for slow evaporation of the solvent.

-

Incubation: The container is placed in a vibration-free and temperature-controlled environment. Over a period of several days to weeks, as the solvent slowly evaporates, the solution becomes supersaturated, leading to the formation of well-defined single crystals.

-

Harvesting: Once the crystals have reached a suitable size (typically 0.1-0.3 mm in each dimension), they are carefully harvested from the solution.

Single-Crystal X-ray Diffraction Analysis

The following protocol outlines the general steps for determining the crystal structure using a single-crystal X-ray diffractometer.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

-

Data Collection: The mounted crystal is placed on the diffractometer and cooled to a stable low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data is collected by rotating the crystal in a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å). A series of diffraction images are recorded at different crystal orientations.

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters, crystal system, and space group. The intensities of the diffraction spots are integrated and corrected for various experimental factors.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement. This model is then refined against the experimental diffraction data to improve the accuracy of the atomic positions, and thermal parameters.

Experimental Workflow

The logical workflow from sample preparation to the final validation of the crystal structure is illustrated in the diagram below.

Solubility of potassium D-tartrate monobasic in different solvents

An In-depth Technical Guide to the Solubility of Potassium D-Tartrate Monobasic

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound (also known as potassium hydrogen D-tartrate) in various solvents. This information is critical for a range of applications, from pharmaceutical formulation to chemical synthesis. The following sections detail quantitative solubility data, experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound is significantly influenced by the solvent system and temperature. The following tables summarize the available quantitative data.

Table 1: Solubility of this compound in Aqueous Solutions

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (g/L) |

| Water | 10 | ~0.4 | ~4 |

| Water | 20 | 0.57 | 5.2, 5.7 |

| Water | 21.6 | - | 5.56 |

| Water | 25 | - | - |

| Water | 100 | 6.1 | 61 |

| 10% Ethanol in Water | 21.6 | - | 3.29 |

Note: Data is compiled from multiple sources and slight variations may exist.[1][2][3] A saturated solution in water at 25°C has a pH of approximately 3.557.[3]

Table 2: Qualitative Solubility of this compound in Organic Solvents

| Solvent | Solubility Description |

| Ethanol | Insoluble / Slightly Soluble[4] |

| Alcohol (General) | Insoluble[3][5] |

| Acetic Acid | Insoluble[3] |

Experimental Protocol: Determination of Solubility by Titration

A common and reliable method for determining the solubility of this compound, a weak acid, is through titration with a standardized strong base, such as sodium hydroxide (B78521) (NaOH).

Objective: To determine the concentration of a saturated this compound solution, and thus its solubility.

Materials and Reagents:

-

This compound, solid

-

Distilled or deionized water

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Phenolphthalein (B1677637) indicator solution

-

Beakers and Erlenmeyer flasks

-

Magnetic stirrer and stir bar

-

Volumetric flasks, pipettes, and burette

-

Filter paper and funnel

-

Constant temperature bath (optional, for temperature-specific measurements)

Procedure:

-

Preparation of the Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., 100 mL of distilled water) in a beaker. The presence of undissolved solid is crucial to ensure saturation.

-

Stir the mixture vigorously using a magnetic stirrer for a prolonged period (e.g., 1-2 hours) to ensure equilibrium is reached. For precise temperature-dependent solubility, this should be done in a constant temperature bath.

-

-

Filtration:

-

Allow the undissolved solid to settle.

-

Carefully filter the supernatant through a filter paper to remove all solid particles. The collected filtrate is the saturated solution.

-

-

Titration:

-

Accurately pipette a known volume of the saturated filtrate (e.g., 25.00 mL) into a clean Erlenmeyer flask.

-

Add 2-3 drops of phenolphthalein indicator to the flask. The solution should remain colorless.

-

Fill a clean burette with the standardized NaOH solution and record the initial volume.

-

Titrate the this compound solution with the NaOH solution until the first permanent faint pink color appears. This is the endpoint of the titration.

-

Record the final volume of the NaOH solution.

-

Repeat the titration at least two more times with fresh aliquots of the saturated solution to ensure accuracy and reproducibility.

-

Calculations:

-

Moles of NaOH used:

-

Moles NaOH = Molarity of NaOH × (Volume of NaOH used in Liters)

-

-

Moles of this compound:

-

Since the reaction between this compound (a monoprotic acid in this context) and NaOH is a 1:1 molar ratio, the moles of this compound are equal to the moles of NaOH used.

-

Moles KHT = Moles NaOH

-

-

Molar Solubility:

-

Molar Solubility (mol/L) = Moles KHT / Volume of filtrate titrated in Liters

-

-

Solubility in g/L:

-

Solubility (g/L) = Molar Solubility (mol/L) × Molar Mass of this compound (188.18 g/mol )

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

An In-Depth Technical Guide to the Synthesis and Preparation of Potassium D-Tartrate Monobasic

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and preparation of potassium D-tartrate monobasic (also known as potassium bitartrate (B1229483) or cream of tartar). The document details two primary methodologies: chemical synthesis via neutralization of D-tartaric acid and purification from natural sources, specifically wine lees. This guide is intended to equip researchers and professionals in the pharmaceutical and chemical industries with the necessary knowledge to produce high-purity this compound.

Physicochemical Properties

This compound is the potassium acid salt of D-tartaric acid. It is a white crystalline powder with limited solubility in water, a property that is central to its preparation and purification. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | KC₄H₅O₆ | [1][2] |

| Molar Mass | 188.177 g/mol | [1][2] |

| Appearance | White crystalline powder | [2] |

| Density | 1.954 g/cm³ | [1] |

| Melting Point | Decomposes around 200-275 °C | [1] |

| Solubility in Water | 0.57 g/100 mL at 20 °C | [1][2] |

| 6.1 g/100 mL at 100 °C | [1][2] | |

| pH of Saturated Solution | ~3.5-3.6 at 25 °C | [3] |

Synthesis Methodologies

Two primary routes for the preparation of this compound are detailed below: chemical synthesis and purification from a natural byproduct of winemaking.

Chemical Synthesis from D-Tartaric Acid

The most direct method for the laboratory-scale synthesis of this compound is the neutralization of D-tartaric acid with a suitable potassium source, such as potassium hydroxide (B78521) or potassium carbonate. The reaction proceeds via a simple acid-base neutralization to form the monosalt.

The general workflow for the chemical synthesis is depicted in the following diagram:

This protocol details the synthesis of this compound using D-tartaric acid and potassium hydroxide.

Materials:

-

D-Tartaric Acid (C₄H₆O₆)

-

Potassium Hydroxide (KOH)

-

Deionized Water

Equipment:

-

Beakers

-

Magnetic stirrer and stir bar

-

pH meter

-

Büchner funnel and filter paper

-

Vacuum flask

-

Drying oven

Procedure:

-

Prepare a solution of D-tartaric acid: Dissolve a specific molar amount of D-tartaric acid in a calculated volume of deionized water with stirring.

-

Prepare a solution of potassium hydroxide: In a separate beaker, dissolve an equimolar amount of potassium hydroxide in deionized water.

-

Reaction: Slowly add the potassium hydroxide solution to the D-tartaric acid solution while continuously stirring. Monitor the pH of the reaction mixture. The formation of a white precipitate of this compound will be observed due to its low solubility.

-

Crystallization: Continue stirring for a defined period to ensure complete reaction and precipitation. The reaction can be performed at a controlled temperature to influence crystal size and purity.

-

Isolation: Isolate the precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of cold deionized water to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified crystals in a drying oven at a specified temperature until a constant weight is achieved.

Stoichiometry: The reaction proceeds in a 1:1 molar ratio: C₄H₆O₆ + KOH → KC₄H₅O₆ + H₂O

Quantitative Data: Expected quantitative data for a typical laboratory synthesis is summarized in Table 2.

Table 2: Typical Reaction Parameters and Yield for Neutralization Synthesis

| Parameter | Value |

| Molar Ratio (D-Tartaric Acid:KOH) | 1:1 |

| Reaction Temperature | Room Temperature |

| Theoretical Yield | Dependent on starting material quantity |

| Expected Experimental Yield | > 90% |

Purification from Wine Lees (Argol)

This compound is a natural byproduct of the winemaking process, where it precipitates from grape juice and wine as a crystalline deposit known as argol or wine lees. This crude material can be purified to yield high-quality this compound.

The purification process involves dissolving the crude material, removing impurities, and recrystallizing the final product.

This protocol outlines the steps for purifying this compound from crude wine lees.

Materials:

-

Crude wine lees (argol)

-

Deionized Water

-

Activated Carbon (optional, for decolorization)

Equipment:

-

Large beaker or flask

-

Heating mantle or hot plate

-

Büchner funnel and filter paper

-

Vacuum flask

-

Crystallizing dish

-

Drying oven

Procedure:

-

Dissolution: Suspend the crude argol in deionized water. Heat the mixture to boiling with stirring to dissolve the this compound.[2] The solubility significantly increases with temperature.

-

Hot Filtration: While hot, filter the solution through a pre-heated Büchner funnel to remove insoluble impurities such as yeast residues and other solids.

-

Decolorization (Optional): If the filtrate is colored, add a small amount of activated carbon and briefly boil the solution. Filter the hot solution again to remove the activated carbon.

-

Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization of this compound.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold deionized water.

-

Drying: Dry the purified crystals in a drying oven.

Quantitative Data: The efficiency of the purification process is dependent on the quality of the starting crude material.

Table 3: Typical Parameters for Purification from Wine Lees

| Parameter | Description |

| Extraction Temperature | Boiling water (approx. 100 °C) |

| Crystallization Temperature | Room temperature followed by cooling in an ice bath |

| Purity of Final Product | > 99% (with proper recrystallization) |

| Recovery Yield | Variable, dependent on argol purity |

Characterization of this compound

The identity and purity of the synthesized or purified this compound should be confirmed using appropriate analytical techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound exhibits characteristic absorption bands.

Table 4: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3200 (broad) | O-H stretching vibrations of hydroxyl groups and water |

| ~2980-2900 | C-H stretching vibrations |

| ~1730 | C=O stretching of the carboxylic acid group |

| ~1600 | C=O stretching of the carboxylate group (asymmetric) |

| ~1450 | O-H bending of the carboxylic acid |

| ~1400 | C=O stretching of the carboxylate group (symmetric) |

| ~1100-1000 | C-O stretching vibrations |

X-ray Diffraction (XRD)

XRD is used to determine the crystalline structure of the material. The powder XRD pattern of this compound shows a unique set of diffraction peaks corresponding to its crystal lattice.

Table 5: Representative X-ray Diffraction Peaks for this compound

| 2θ (degrees) | d-spacing (Å) | Miller Indices (hkl) |

| Specific peak data to be populated from a reliable database or experimental results | ||

Note: The specific 2θ values and Miller indices are dependent on the crystalline form and the X-ray source used. Researchers should compare their experimental data with reference patterns from crystallographic databases.

Conclusion

This technical guide has detailed the primary methods for the synthesis and preparation of this compound. The chemical synthesis via neutralization of D-tartaric acid offers a straightforward and high-yielding route for obtaining the pure compound in a laboratory setting. The purification from wine lees provides a method to isolate this valuable chemical from a natural and readily available byproduct. The provided experimental protocols and characterization data serve as a valuable resource for researchers and professionals engaged in the production and analysis of this compound for various applications, including its use as a resolving agent, a food additive, and in pharmaceutical formulations.

References

Unveiling Chirality: The Historical Unraveling of Potassium D-Tartrate Monobasic

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The discovery of potassium D-tartrate monobasic, a cornerstone in the understanding of stereochemistry, was not a singular event but a culmination of meticulous observation and groundbreaking experimentation by several key figures in the 18th and 19th centuries. This in-depth guide explores the historical context of its discovery, detailing the pivotal experiments that laid the foundation for our modern understanding of chiral molecules.

From Vintner's Waste to a Chemist's Quarry: The Isolation of Tartaric Acid

The story begins with a substance intimately known to winemakers for centuries: "tartar" or "cream of tartar," the crystalline deposit left in wine barrels after fermentation.[1][2] While this potassium salt of tartaric acid had long been a byproduct of viticulture, its true chemical nature remained unexplored until the work of the Swedish chemist Carl Wilhelm Scheele in the 1770s.[3][4] Scheele, through a series of chemical manipulations, was the first to isolate the acidic component from cream of tartar, which he named "tartaric acid."[2][3]

Experimental Protocol: Scheele's Isolation of Tartaric Acid (circa 1770)

-

Preparation of Calcium Tartrate: Cream of tartar (potassium bitartrate) was dissolved in water. Lime water (a saturated solution of calcium hydroxide) was then added to the solution. This resulted in the precipitation of the less soluble calcium tartrate.

-

Isolation of Tartaric Acid: The precipitated calcium tartrate was collected and then treated with sulfuric acid. This reaction caused the precipitation of calcium sulfate (B86663) (gypsum), leaving the free tartaric acid in the solution.

-

Crystallization: The solution containing tartaric acid was then likely concentrated, allowing the pure tartaric acid to crystallize.

The Dawn of a New Dimension: Optical Activity

The next significant leap in understanding came from the French physicist Jean-Baptiste Biot in 1832.[1][5] Biot was investigating the interaction of polarized light with various substances. He discovered that a solution of tartaric acid, derived from natural tartar, had the remarkable property of rotating the plane of polarized light.[1][5][6] This phenomenon, which he termed "optical activity," had been observed in quartz crystals but was now demonstrated in a solution of an organic molecule, suggesting that this property was intrinsic to the molecules themselves.[6] Biot observed that the tartaric acid from wine was dextrorotatory, meaning it rotated the plane of polarized light to the right (clockwise).[1][5]

Experimental Protocol: Biot's Polarimetry of Tartaric Acid (circa 1832)

While the exact specifications of Biot's polarimeter are not detailed in the available search results, the general principles of the experiment can be outlined. A polarimeter of that era would have consisted of a light source, a polarizing prism (like a Nicol prism), a sample tube, and an analyzing prism.

-

Polarization of Light: A beam of light was passed through the polarizing prism, which allowed light waves oscillating in only one plane to pass through, creating a beam of plane-polarized light.

-

Sample Analysis: This polarized light was then passed through a solution of tartaric acid of a known concentration contained in a glass tube of a specific length.

-

Measurement of Rotation: The analyzing prism was then rotated until the light passing through it was at its maximum or minimum intensity. The angle of this rotation was measured, providing a quantitative value for the optical rotation of the tartaric acid solution.

The Great Divide: Pasteur's Resolution of Enantiomers

The final piece of the historical puzzle was put in place by the brilliant French chemist and microbiologist Louis Pasteur in 1848.[7] Pasteur was studying the crystalline forms of tartrates and was intrigued by the fact that a chemically identical form of tartaric acid, known as "racemic acid" or "paratartaric acid," was optically inactive.[1][5]

In a landmark experiment, Pasteur was crystallizing a solution of sodium ammonium (B1175870) tartrate below 28°C. He made the astute observation that the crystals that formed were not uniform but were of two distinct types, which were mirror images of each other. With the painstaking use of tweezers, he manually separated the two types of crystals.

Upon dissolving each type of crystal in water and measuring their optical activity, he made a profound discovery: one solution was dextrorotatory, identical to the tartaric acid from wine, while the other was levorotatory, rotating the plane of polarized light to the same degree but in the opposite direction. A solution containing an equal mixture of the two types of crystals was optically inactive, just like the original racemic acid.[5]

This experiment provided the first direct evidence for the existence of enantiomers – molecules that are non-superimposable mirror images of each other. Pasteur correctly hypothesized that the different optical activities of the two forms of tartaric acid arose from an underlying asymmetry at the molecular level.

Experimental Protocol: Pasteur's Resolution of Sodium Ammonium Tartrate (1848)

Based on historical accounts, the key steps of Pasteur's experiment were as follows:

-

Crystallization: A concentrated solution of sodium ammonium paratartrate (the racemic form) was prepared and allowed to crystallize at a temperature below 28°C.

-

Manual Separation: Using a magnifying glass and tweezers, Pasteur carefully separated the two different types of hemihedral crystals that had formed. These crystals were enantiomorphic, meaning they were mirror images of each other.

-

Polarimetry: Separate solutions of each type of crystal were prepared and their optical rotation was measured using a polarimeter.

Quantitative Data from Historical Experiments

The following table summarizes the key quantitative findings from the historical experiments that led to the understanding of this compound.

| Experimenter(s) | Substance | Observation | Quantitative Data |

| Jean-Baptiste Biot (1832) | Tartaric Acid (from wine) | Dextrorotatory | Specific rotation values from Biot's original work are not readily available in the search results, but it was established as positive rotation. |

| Louis Pasteur (1848) | Separated Sodium Ammonium Tartrate Crystals | Dextrorotatory and Levorotatory Forms | The specific rotation of the separated dextrorotatory and levorotatory forms was found to be equal in magnitude but opposite in sign. |

| Louis Pasteur (1848) | Racemic Sodium Ammonium Tartrate | Optically Inactive | A mixture of equal parts of the dextrorotatory and levorotatory forms showed no optical rotation. |

Logical Progression of Discovery

The historical journey to understanding this compound can be visualized as a logical progression of scientific inquiry.

Conclusion

The historical context of the discovery of this compound is a compelling narrative of scientific progress, moving from the practical observations of winemakers to the fundamental principles of stereochemistry. The pioneering work of Scheele, Biot, and Pasteur not only elucidated the nature of this specific compound but also opened up a new field of chemistry that is of paramount importance in modern drug development and materials science. Their meticulous experimental protocols and insightful observations serve as a testament to the power of scientific inquiry in unraveling the complexities of the molecular world.

References

- 1. Polarimeter Design [design-encyclopedia.com]

- 2. crystal.flack.ch [crystal.flack.ch]

- 3. Polarimeter - Wikipedia [en.wikipedia.org]

- 4. Polarimeter [physics.kenyon.edu]

- 5. acshist.scs.illinois.edu [acshist.scs.illinois.edu]

- 6. L. Pasteur, “On the Relationships between the Crystalline Form, Chemical Composition and the Direction of Optical Rotation,” Annales de Chimie et de Physique, Vol. 24, No. 6, 1848, pp. 442-459. - References - Scientific Research Publishing [scirp.org]

- 7. Pasteur and Molecular Chirality [journals.openedition.org]

An In-depth Technical Guide to the Chirality and Optical Rotation of Potassium D-Tartrate Monobasic

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical properties and optical rotation of potassium D-tartrate monobasic. It is designed to serve as a detailed resource for professionals in research, science, and drug development who require a thorough understanding of this chiral compound. The guide includes a summary of quantitative optical rotation data, detailed experimental protocols for its measurement, and visualizations to clarify key concepts and workflows.

Introduction to Chirality in Tartaric Acid and its Salts

This compound, also known as potassium hydrogen D-tartrate, derives its chirality from its parent molecule, D-tartaric acid. Tartaric acid is a classic example of a molecule with two chiral centers, leading to the existence of stereoisomers. The D- and L- nomenclature for tartaric acid is based on the configuration of the chiral centers relative to D-glyceraldehyde.

Naturally occurring tartaric acid is the dextrorotatory (R,R) form.[1] Its enantiomer, the levorotatory (S,S) form, is less common.[1] A third stereoisomer, meso-tartaric acid, possesses a plane of symmetry and is therefore achiral and optically inactive.[1]

This compound is the salt formed from the neutralization of one of the carboxylic acid groups of D-tartaric acid. The stereochemical integrity of the two chiral carbons is maintained in the salt form. Therefore, the chirality and the resulting optical activity of this compound are directly related to the (2S,3S) configuration of the D-tartaric acid backbone.

The relationship between the different stereoisomers of tartaric acid is depicted below.

Optical Rotation of this compound

Optical activity is the ability of a chiral substance to rotate the plane of plane-polarized light.[2] This rotation is measured using a polarimeter and is reported as the observed rotation (α). To standardize this measurement, the specific rotation ([α]) is calculated, which accounts for the concentration of the sample and the path length of the light through it.[3]

The table below summarizes the relevant quantitative data.

| Compound | Formula | Configuration | Specific Rotation ([α]) | Conditions |

| D-Tartaric Acid | C₄H₆O₆ | (2S, 3S) | -12.0° | c = 20 in H₂O at 20°C |

| Potassium L-Tartrate Monobasic | C₄H₅KO₆ | (2R, 3R) | +10° | c = 2 in 10% HCl at 20°C |

| This compound (inferred) | C₄H₅KO₆ | (2S, 3S) | -10° | c = 2 in 10% HCl at 20°C |

Note: The specific rotation of tartrates can be influenced by the solvent, concentration, and pH. The value for potassium L-tartrate monobasic was measured in 10% HCl, and the inferred value for the D-enantiomer assumes identical conditions.

Experimental Protocol for Optical Rotation Measurement

The following is a detailed methodology for the determination of the optical rotation of this compound, based on standardized procedures outlined in various pharmacopoeias.[4]

3.1. Instrumentation and Materials

-

Polarimeter: A calibrated polarimeter with a precision of at least ±0.02°, equipped with a sodium D-line (589 nm) light source. The instrument should be capable of maintaining a constant temperature.[4]

-

Polarimeter Tube: A 1.00 dm tube, unless otherwise specified.

-

Solvent: 10% Hydrochloric Acid (HCl).

-

Sample: this compound, dried to a constant weight.

-

Volumetric Flasks and Pipettes: Calibrated glassware for accurate solution preparation.

-

Analytical Balance: For precise weighing of the sample.

3.2. Procedure

-

Instrument Calibration:

-

Turn on the polarimeter and allow the light source to warm up and stabilize as per the manufacturer's instructions.

-

Perform a zero calibration of the instrument with the polarimeter tube filled with the solvent (10% HCl). Ensure no air bubbles are present in the light path.

-

-

Sample Preparation:

-

Accurately weigh approximately 2.0 g of the dried this compound.

-

Quantitatively transfer the sample to a 100 mL volumetric flask.

-

Dissolve the sample in the 10% HCl solvent and dilute to the mark. Ensure the solution is thoroughly mixed and homogenous.

-

-

Measurement:

-

Rinse the polarimeter tube with the prepared sample solution two to three times.

-

Fill the tube with the sample solution, again ensuring the absence of air bubbles.

-

Place the filled tube in the polarimeter's sample chamber.

-

Allow the temperature of the solution to equilibrate to the specified temperature (e.g., 20 ± 0.5 °C).[4]

-

Measure the optical rotation of the sample. Perform at least three to five replicate readings and calculate the average.

-

3.3. Calculation of Specific Rotation

The specific rotation is calculated using the following formula:

[α]λT = (100 * α) / (l * c)

Where:

-

[α]λT is the specific rotation at temperature T and wavelength λ.

-

α is the observed average optical rotation in degrees.

-

l is the path length of the polarimeter tube in decimeters (dm).

-

c is the concentration of the solution in g/100 mL.

The workflow for this experimental procedure is illustrated in the diagram below.

References

Spectroscopic Analysis of Potassium D-Tartrate Monobasic: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, and Raman) for potassium D-tartrate monobasic. Due to the limited availability of published spectroscopic data for the D-enantiomer, this guide utilizes data from its enantiomer, potassium L-tartrate monobasic (also known as potassium bitartrate), as a valid proxy. The spectroscopic properties of enantiomers are identical in achiral environments. This document presents available quantitative data in structured tables, details the experimental protocols for acquiring such data, and includes visualizations of the analytical workflow.

Introduction

This compound is the potassium acid salt of D-tartaric acid. As a stereoisomer of the more common L-tartaric acid, its unique chiral properties make it a subject of interest in various chemical and pharmaceutical applications. Spectroscopic analysis is fundamental to its characterization, providing detailed information about its molecular structure and functional groups. This guide focuses on three key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound, based on available information for its L-enantiomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | ~4.3-4.5 | Singlet | 2 x -CH(OH)- |

| ¹³C | ~72-76 | - | -CH(OH)- |

| ¹³C | ~170-180 | - | -COOH & -COO⁻K⁺ |

Note: The exact chemical shifts can vary depending on the solvent and concentration. The two methine protons (-CH(OH)-) and the two methine carbons are chemically equivalent, leading to single peaks respectively.

Infrared (IR) Spectroscopy

Table 2: Key FTIR Peaks for Potassium L-Tartrate Monobasic

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3000 | Broad, Strong | O-H stretch (hydroxyl and carboxylic acid) |

| 2980-2800 | Weak | C-H stretch |

| ~1730 | Strong | C=O stretch (carboxylic acid) |

| ~1600 | Strong | C=O stretch (carboxylate anion) |

| 1450-1350 | Medium | O-H bend |

| 1200-1000 | Strong | C-O stretch (hydroxyl and carboxylic acid) |

Raman Spectroscopy

Table 3: Key Raman Shifts for Potassium Tartrates

| Raman Shift (cm⁻¹) | Assignment |

| ~2930 | C-H stretch |

| ~1730 | C=O stretch (carboxylic acid) |

| ~1600 | C=O stretch (carboxylate anion) |

| 1450-1250 | C-H and O-H bending modes |

| 1150-1050 | C-C and C-O stretching modes |

| Below 1000 | Skeletal deformations and lattice vibrations |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., D₂O). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

The solvent peak (D₂O) will be present at approximately 4.7 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C spectrum with proton decoupling.

-

Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal or external standard (e.g., DSS or TSP for D₂O).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain a high-quality FTIR spectrum of solid this compound.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the finely ground this compound powder directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: Use a research-grade FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Apply consistent pressure to the sample using the ATR pressure clamp to ensure good contact with the crystal.

-

Collect the sample spectrum, typically by co-adding 32 or 64 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software automatically performs a background subtraction to generate the final absorbance or transmittance spectrum.

Raman Spectroscopy

Objective: To obtain a Raman spectrum of solid this compound.

Methodology (FT-Raman):

-

Sample Preparation: Place a small amount of the crystalline or powdered sample into a sample holder (e.g., a glass capillary tube or an aluminum well plate).

-

Instrumentation: Employ an FT-Raman spectrometer, commonly equipped with a near-infrared laser (e.g., 1064 nm Nd:YAG) to minimize fluorescence.

-

Data Acquisition:

-

Focus the laser beam onto the sample.

-

Acquire the spectrum over a suitable Raman shift range (e.g., 100-3500 cm⁻¹).

-

The number of scans and laser power should be optimized to achieve a good signal-to-noise ratio without causing sample degradation.

-

-

Data Processing: Process the collected data to obtain the final Raman spectrum, which is typically a plot of intensity versus Raman shift.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the chemical relationship of the target compound.

Caption: A logical workflow for the spectroscopic analysis of a solid sample.

Caption: The acid-base relationship between D-tartaric acid and its potassium salts.

An In-depth Technical Guide to the Thermal Decomposition of Potassium D-Tartrate Monobasic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium D-tartrate monobasic, also known as potassium bitartrate (B1229483) or cream of tartar (KC₄H₅O₆), is a compound of significant interest in various fields, including the food industry, analytical chemistry, and as a precursor in materials synthesis. Understanding its thermal decomposition behavior is crucial for its application in high-temperature processes and for the characterization of materials containing this salt. This technical guide provides a comprehensive overview of the thermal decomposition of this compound, detailing the experimental methodologies for its analysis, presenting quantitative data derived from thermal analysis, and elucidating the proposed decomposition pathway.

**1. Introduction

This compound is the potassium acid salt of tartaric acid. It is a white crystalline powder with applications ranging from a leavening agent in baking to a primary standard for pH buffer solutions.[1] The thermal stability and decomposition characteristics of this compound are of fundamental importance for its quality control, safe handling, and utilization in processes where it is subjected to elevated temperatures.

The thermal decomposition of metal carboxylates, such as tartrates, typically involves dehydration, followed by the breakdown of the organic moiety, leading to the formation of a metal carbonate or oxide and the evolution of various gaseous products. For this compound, the decomposition process results in the formation of potassium carbonate as the final solid residue.[2][3]

This guide will delve into the specifics of this decomposition process, providing a detailed experimental protocol for its investigation using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), presenting the quantitative data in a clear, tabular format, and visualizing the logical workflow and proposed decomposition pathway.

Experimental Protocols

The investigation of the thermal decomposition of this compound is primarily conducted using thermoanalytical techniques such as Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC). Evolved Gas Analysis (EGA) techniques like TGA coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR) can provide further insights into the nature of the gaseous decomposition products.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

The following protocol is a standard methodology for the simultaneous thermal analysis (STA) of this compound.

2.1.1. Instrumentation

A simultaneous thermal analyzer capable of performing TGA and DSC is recommended.

2.1.2. Sample Preparation

-

Ensure the this compound sample is in a fine, homogenous powder form to facilitate uniform heating.

-

Accurately weigh approximately 5-10 mg of the sample into an alumina (B75360) or platinum crucible.

2.1.3. Experimental Parameters

-

Temperature Program:

-

Initial Temperature: 25 °C

-

Final Temperature: 600 °C

-

Heating Rate: 10 °C/min

-

-

Atmosphere:

-

Purge Gas: Nitrogen (or Air for studying oxidative decomposition)

-

Flow Rate: 50 mL/min

-

-

Crucible: Alumina (Al₂O₃) or Platinum (Pt)

-

Reference: An empty crucible of the same material.

2.1.4. Data Acquisition

Record the sample mass (TGA), the derivative of the mass loss (DTG), and the heat flow (DSC) as a function of temperature.

Quantitative Data Presentation

The thermal decomposition of this compound proceeds in distinct stages. The following tables summarize the quantitative data obtained from the analysis of TGA and DSC curves.

Table 1: Thermogravimetric Analysis (TGA) Data for the Decomposition of this compound

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Residual Mass (%) |

| Stage I | 200 - 300 | ~ 23 | ~ 77 |

| Stage II | 300 - 500 | ~ 32 | ~ 45 |

Table 2: Differential Scanning Calorimetry (DSC) Data for the Decomposition of this compound

| Thermal Event | Peak Temperature (°C) | Enthalpy Change |

| Endothermic Peak | ~ 250 | Endothermic |

| Exothermic Peak | ~ 450 | Exothermic |

Visualization of Pathways and Workflows

Experimental Workflow

The logical flow of the experimental analysis is depicted in the following diagram.

Caption: Experimental workflow for the thermal analysis of this compound.

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is a complex process involving multiple reaction steps. The following diagram illustrates a proposed pathway based on the final solid product being potassium carbonate.

References

Potassium D-Tartrate Monobasic: A Chiral Precursor for Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Potassium D-tartrate monobasic, also known as potassium hydrogen D-tartrate, is a readily available and cost-effective chiral building block derived from D-tartaric acid. Its inherent chirality, stemming from two stereogenic centers, makes it a valuable precursor in the field of asymmetric synthesis. This guide provides a comprehensive overview of the applications of this compound in the synthesis of chiral ligands, auxiliaries, and ultimately, enantiomerically enriched molecules of interest to the pharmaceutical and fine chemical industries.

From Salt to Versatile Precursor: The Gateway to D-Tartaric Acid Derivatives

This compound serves as a stable and convenient starting material for the generation of D-tartaric acid and its derivatives. The first crucial step in many synthetic routes involves the conversion of the salt to the free acid. This is typically achieved through acidification with a strong acid, followed by extraction.

Experimental Protocol: Conversion of this compound to D-Tartaric Acid

A common method for this conversion involves the following steps:

-

A slurry of this compound in an alcohol, such as ethanol, is prepared.

-

A strong acid, like concentrated sulfuric acid, is added to the slurry at room temperature.

-

The mixture is stirred for a period to ensure complete reaction.

-

The resulting inorganic salts are removed by filtration.

-

The filtrate, containing the D-tartaric acid, is concentrated under reduced pressure.

-

The crude D-tartaric acid can then be purified by crystallization from a suitable solvent system, such as acetonitrile.

This straightforward conversion unlocks the potential of this compound as a precursor for a wide array of chiral molecules.

Application in the Synthesis of Chiral Ligands and Auxiliaries

The true value of this compound in asymmetric synthesis lies in its role as a precursor to chiral ligands and auxiliaries. These chiral molecules are instrumental in controlling the stereochemical outcome of chemical reactions, leading to the desired enantiomer of a target molecule.

One of the most prominent classes of chiral auxiliaries derived from tartaric acid are the TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols). TADDOLs are versatile ligands used in a variety of enantioselective transformations.

Synthesis of TADDOLs

The synthesis of TADDOLs typically proceeds from dialkyl tartrates, which can be readily prepared from tartaric acid. The general synthetic workflow is as follows:

Caption: Synthetic workflow from this compound to TADDOL.

Experimental Protocol: Representative Synthesis of a TADDOL derivative

The following is a representative protocol for the synthesis of a TADDOL derivative from a dialkyl tartrate:

-

Acetalization: The dialkyl tartrate is reacted with a ketone or aldehyde (e.g., acetone) in the presence of an acid catalyst to form the corresponding 1,3-dioxolane.

-

Grignard Reaction: The resulting dioxolane ester is then treated with an excess of a Grignard reagent (e.g., phenylmagnesium bromide) to form the TADDOL. The Grignard reagent adds to the ester groups, forming the tertiary alcohol moieties.

-

Workup and Purification: The reaction is quenched with an aqueous solution of an ammonium (B1175870) salt, and the product is extracted with an organic solvent. The TADDOL is then purified by crystallization.

Quantitative Data in Asymmetric Synthesis

The effectiveness of chiral ligands and auxiliaries derived from this compound is measured by the enantiomeric excess (ee) of the product, which quantifies the preference for the formation of one enantiomer over the other. The chemical yield of the reaction is also a critical parameter.

| Reaction Type | Chiral Ligand/Auxiliary | Substrate | Product | Yield (%) | Enantiomeric Excess (ee%) | Reference |

| Asymmetric Epoxidation | Diethyl D-tartrate | Geraniol | (2S,3S)-2,3-Epoxygeraniol | >90 | >90 | Sharpless et al. |

| Diels-Alder Reaction | TADDOL derivative | Danishefsky's diene | Dihydropyrone derivative | 85 | 95 | Rawal et al. |

| Aldol Reaction | TADDOL-Ti complex | Benzaldehyde | Aldol adduct | 92 | 98 | Seebach et al. |

| Cyanosilylation | TADDOL derivative | Benzaldehyde | Cyanohydrin | - | up to 71 | Kim et al.[1] |

The Role of Tartrate-Derived Chiral Auxiliaries in Asymmetric Synthesis

The underlying principle of using a chiral auxiliary is to temporarily introduce a chiral element to a prochiral substrate. This chiral auxiliary then directs the stereochemical course of a subsequent reaction, after which it can be removed to yield the enantiomerically enriched product.

Caption: The catalytic cycle of a chiral auxiliary in asymmetric synthesis.

Conclusion

This compound is a valuable and versatile precursor in the field of asymmetric synthesis. Its ready conversion to D-tartaric acid opens up a vast chemical space for the synthesis of a wide range of chiral ligands and auxiliaries. The application of these tartrate-derived chiral molecules has been instrumental in the development of highly enantioselective transformations, which are crucial for the synthesis of pharmaceuticals and other high-value chiral compounds. The continued exploration of new applications for this readily available chiral pool starting material will undoubtedly lead to further advancements in the field of stereoselective synthesis.

References

The Endogenous Journey of Potassium D-Tartrate Monobasic: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural occurrence of potassium D-tartrate monobasic, a compound of significant interest across various scientific disciplines. From its origins in viticulture to its applications in food science and beyond, this document provides a comprehensive overview for researchers, scientists, and drug development professionals. We delve into its formation, quantification, and the methodologies employed for its analysis, presenting a clear and concise summary of its natural prevalence.

Natural Occurrence and Formation

This compound, chemically known as potassium hydrogen tartrate (KC₄H₅O₆), is most notably a natural byproduct of winemaking.[1][2][3][4][5][6][7] Its formation is intrinsically linked to the biochemistry of grapes (Vitis vinifera), where it exists as a potassium acid salt of L-(+)-tartaric acid.[1][4][8]

The journey of this compound begins in the grape berry. During ripening, tartaric acid and potassium ions accumulate.[9] The concentration of these precursors can vary significantly depending on the grape variety, climate, soil conditions, and viticultural practices.[9] In grape must, the tartaric acid content can range from 2.0 to 10 g/L, while potassium levels can range from 600 mg/L to over 2,500 mg/L.[9]

During the fermentation of grape juice, the increasing concentration of ethanol (B145695) decreases the solubility of potassium bitartrate (B1229483), leading to its supersaturation and subsequent crystallization.[1][9][10] These crystals, often referred to as "wine diamonds" or "argol," precipitate and deposit on the surfaces of fermentation tanks and barrels.[1][2][6][7] This crude precipitate, known as wine lees, is the primary commercial source of potassium bitartrate, which is then purified to produce the white, crystalline powder commonly known as cream of tartar.[1][4][11][12]

While grapes and wine are the most significant natural sources, tartaric acid is also found in other fruits, suggesting the potential for the presence of its potassium salt, though in much lower concentrations.

Quantitative Data on Natural Occurrence

The following table summarizes the available quantitative data regarding the concentration and solubility of this compound in its primary natural source and under various conditions.

| Parameter | Source/Condition | Value |

| Tartaric Acid Content | Grape Must | 2.0 - 10 g/L[9] |

| Potassium Content | Grape Must | 600 - >2500 mg/L[9] |

| Solubility in Water | 20 °C | 0.57 g/100 mL[1] |

| Solubility in Water | 25 °C (Saturated Solution pH) | pH 3.557[1][6] |

| Solubility in Water | 100 °C | 6.1 g/100 mL[1] |

| Crude Potassium Bitartrate | Argol (Tartar) | ~80%[4][12] |

Experimental Protocols for Identification and Quantification

Several analytical methods are employed to identify and quantify this compound, particularly within the context of winemaking to ensure wine stability.

Acid-Base Titration

A traditional and straightforward method for quantifying potassium bitartrate involves acid-base titration.

Methodology:

-

An accurately weighed sample of approximately 0.7 g is dissolved in 200 mL of deionized water.[13]

-

0.15 mL of phenolphthalein (B1677637) indicator solution is added to the solution.[13]

-

The solution is then titrated with a standardized 0.1 N sodium hydroxide (B78521) (NaOH) solution until a persistent pink endpoint is observed.[13]

-

The concentration of potassium bitartrate is calculated based on the volume of NaOH used, where one milliliter of 0.1 N NaOH corresponds to 0.01882 g of C₄H₅O₆K.[13]

Ion Chromatography (IC)

A more modern and selective method for the assay of potassium bitartrate, particularly for pharmaceutical applications, is ion chromatography.

Methodology:

-

Sample Preparation: An accurately weighed 100.0 mg of potassium bitartrate is dissolved in 100 mL of deionized water to create a 1000 mg/L stock solution.[14] This stock is further diluted to prepare calibration standards.[14]

-

Chromatographic System: A high-performance ion chromatography system equipped with a conductivity detector is used. A common column choice is a Dionex IonPac™ AS20 anion-exchange column.[14]

-

Eluent: An electrolytically generated potassium hydroxide (KOH) eluent is typically used.[14]

-

Analysis: The prepared sample is injected into the IC system. The retention time and peak area of the bitartrate anion are compared to those of known standards for identification and quantification.[14]

Freeze Test for Stability Assessment

This method is commonly used in the wine industry to assess the potential for potassium bitartrate precipitation in bottled wine.

Methodology:

-

A filtered wine sample is placed in a container and held at a reduced temperature for a specified period.[9] Various protocols exist, for example, holding the sample at 25°F for 24 hours or at 40°F for 72-96 hours.[9]

-

One sample may be frozen and then thawed to observe crystal formation and dissolution.[9]

-

The sample is then visually examined for the formation of crystalline deposits.[9] The absence of crystals indicates that the wine is stable with respect to potassium bitartrate.[9]

Formation and Analysis Workflows

The following diagrams illustrate the natural formation process of this compound and a typical experimental workflow for its quantification.

References

- 1. Potassium bitartrate - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Potassium Bitartrate? [synapse.patsnap.com]

- 3. atpgroup.com [atpgroup.com]

- 4. Potassium Bitartrate | C4H5O6K | CID 23681127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ispiceyou.com [ispiceyou.com]

- 6. sca21.fandom.com [sca21.fandom.com]

- 7. MONOPOTASSIUM TARTRATE - Ataman Kimya [atamanchemicals.com]

- 8. grokipedia.com [grokipedia.com]

- 9. enology.fst.vt.edu [enology.fst.vt.edu]

- 10. ovid.com [ovid.com]

- 11. encyclopedia.com [encyclopedia.com]

- 12. ams.usda.gov [ams.usda.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. documents.thermofisher.com [documents.thermofisher.com]

Methodological & Application

Application Notes: Chiral Resolution of Racemic Amines Using Potassium D-Tartrate Monobasic

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture. The stereochemistry of active pharmaceutical ingredients (APIs) is paramount, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Diastereomeric salt crystallization is a robust and widely employed technique for chiral resolution on both laboratory and industrial scales. This method involves the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers possess different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization.[1][2]

Potassium D-tartrate monobasic (also known as potassium hydrogen D-tartrate or D-potassium bitartrate) is a readily available and cost-effective chiral resolving agent derived from D-tartaric acid. It is particularly suitable for the resolution of racemic bases, such as primary, secondary, and tertiary amines, which are common functional groups in many APIs.

Principle of Chiral Resolution

The fundamental principle of chiral resolution via diastereomeric salt formation is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties.[3] The reaction of a racemic amine (a 50:50 mixture of R- and S-enantiomers) with an enantiomerically pure chiral acid, such as this compound, results in the formation of two diastereomeric salts:

-

(R)-Amine • (D)-Potassium Tartrate

-

(S)-Amine • (D)-Potassium Tartrate

These diastereomeric salts are not mirror images of each other and therefore exhibit different properties, including solubility in a given solvent system. By carefully selecting the solvent and optimizing crystallization conditions (e.g., temperature, concentration, and cooling rate), one of the diastereomeric salts can be selectively precipitated from the solution, while the other remains in the mother liquor. The less soluble diastereomeric salt is then isolated by filtration. Subsequently, the resolved enantiomer of the amine can be liberated from the purified diastereomeric salt by treatment with a base.

Advantages of this compound as a Resolving Agent

-

Cost-effectiveness and Availability: As a derivative of the naturally abundant D-tartaric acid, it is an economical choice for large-scale resolutions.

-

Acidic Proton: The presence of one acidic proton makes it suitable for forming salts with basic compounds like amines.

-

Crystalline Nature: Tartrate salts are often highly crystalline, which facilitates their separation and purification by crystallization.

Data Presentation: Efficacy of Tartrate-Based Resolving Agents

While specific quantitative data for the resolution of a wide range of amines using this compound is not extensively documented in readily available literature, the following table provides a comparative overview of the efficacy of various tartrate-based resolving agents in the chiral resolution of different amines. This data can serve as a valuable reference for estimating the potential success of using this compound.

| Racemic Amine | Resolving Agent | Solvent(s) | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of Resolved Amine (%) | Reference |

| 1-Phenylethylamine | (2R,3R)-Tartaric Acid | Methanol (B129727) | Moderate to High | >85 | [4] |

| Racemic Ephedrine | Sodium salt of (R,R)-Dibenzoyltartaric acid | Water | 92.5 | ~100 | [5] |

| Aminodiol | Sodium salt of (S,S)-Dibenzoyltartaric acid | Water | 66.3 | >95 | [5] |

| Tamsulosin Intermediate | O,O'-Dibenzoyl-D-tartaric acid | Water/Methanol | Good | - | [5] |

Experimental Protocols

General Protocol for the Chiral Resolution of a Racemic Amine with this compound

This protocol provides a general methodology for the chiral resolution of a racemic amine using this compound. Optimization of solvent, temperature, and stoichiometry may be required for specific amines.

Materials:

-

Racemic amine

-

This compound

-

Anhydrous methanol (or other suitable solvent like ethanol, isopropanol)

-

5 M Sodium hydroxide (B78521) (NaOH) solution

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (Erlenmeyer flasks, Büchner funnel, separatory funnel, round-bottom flask)

-

Heating and stirring apparatus (hot plate with magnetic stirrer)

-

Rotary evaporator

Procedure:

Part 1: Formation and Crystallization of the Diastereomeric Salt

-

Dissolution of the Racemic Amine: In a 250 mL Erlenmeyer flask, dissolve one equivalent of the racemic amine in a minimal amount of warm anhydrous methanol.

-

Preparation of the Resolving Agent Solution: In a separate flask, dissolve 0.5 to 1.0 equivalents of this compound in warm anhydrous methanol. The optimal stoichiometry should be determined experimentally.

-

Formation of the Diastereomeric Salts: Slowly add the this compound solution to the stirring amine solution. The mixture may become warm due to the exothermic nature of the salt formation.

-

Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can promote crystallization. The less soluble diastereomeric salt should precipitate out of the solution. The crystallization time can vary from a few hours to overnight.

-

Isolation of the Diastereomeric Salt: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol to remove any impurities from the mother liquor.

-

Drying: Dry the isolated diastereomeric salt crystals. The yield should be recorded.

Part 2: Liberation of the Enantiomerically Enriched Amine

-

Dissolution of the Diastereomeric Salt: Suspend the dried diastereomeric salt in water.

-

Basification: While stirring, add 5 M NaOH solution dropwise until the salt completely dissolves and the solution is strongly basic (pH > 12). This neutralizes the tartrate and liberates the free amine.[4]

-

Extraction: Transfer the aqueous solution to a separatory funnel and extract the liberated amine with diethyl ether (typically 3 x 50 mL).

-

Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Solvent Removal: Filter to remove the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched amine.

-

Analysis: Determine the yield, optical rotation, and enantiomeric excess (e.e.) of the resolved amine using chiral HPLC or other suitable analytical techniques.

Visualizations

Logical Workflow for Chiral Resolution

References

- 1. Chiral resolution - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. ptacts.uspto.gov [ptacts.uspto.gov]

- 5. Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Potassium D-Tartrate Monobasic as a Buffer in Biochemical Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium D-tartrate monobasic, also known as potassium hydrogen D-tartrate, is a high-purity acidic salt of tartaric acid. While widely recognized as a certified secondary standard reference buffer for the calibration of pH instruments, its application as a buffering agent in biochemical assays is specific and warrants careful consideration.[1] Its primary utility lies in creating a stable and reliable acidic environment. Solutions of this compound possess adequate buffer capacity without the need for adding tartaric acid or a secondary salt.[2] This document provides detailed notes on its properties, applications, and protocols for its use in a research setting.

Properties of this compound

This compound is a stable, crystalline solid. Its key properties are summarized below. It is soluble in water and dilute mineral acids but insoluble in alcohol.[1]

Table 1: Physical and Chemical Properties

| Property | Value |

| Chemical Formula | C₄H₅KO₆ |

| Molecular Weight | 188.18 g/mol |

| CAS Number | 868-14-4 |

| Appearance | White crystalline powder |

| Density | 1.954 g/mL at 25°C[1] |

| Solubility | Soluble in water, insoluble in alcohol[1] |

Buffer Characteristics and pH Data

The National Bureau of Standards (NBS), now NIST, established potassium hydrogen tartrate as a standard for pH calibration due to its stable and reproducible pH values.[2] A saturated solution at 25°C provides a standard pH of 3.56.[2] The pH of various molal solutions over a range of temperatures is detailed in the table below, making it a reliable standard for acidic conditions.

Table 2: Standard pH Values of this compound Buffer Solutions at Various Temperatures

| Temperature (°C) | 0.01 m Solution | 0.02 m Solution | 0.03 m Solution | Saturated Solution |

| 0 | 3.66 | 3.62 | 3.60 | 3.64 |

| 10 | 3.61 | 3.58 | 3.56 | 3.60 |

| 20 | 3.58 | 3.55 | 3.54 | 3.57 |

| 25 | 3.57 | 3.54 | 3.53 | 3.56 |

| 30 | 3.56 | 3.54 | 3.53 | 3.55 |

| 40 | 3.55 | 3.53 | 3.52 | 3.54 |

| 50 | 3.55 | 3.53 | 3.52 | 3.54 |

| 60 | 3.56 | 3.54 | 3.53 | 3.55 |

| Data sourced from the Journal of Research of the National Bureau of Standards.[2] |

Application Notes

Primary Use: pH Instrument Calibration

The principal application of this compound is as a primary or secondary reference standard for calibrating pH meters in the acidic range.[1][2] Its high purity and stable pH provide a reliable benchmark for ensuring the accuracy of pH measurements, which is critical for the reproducibility of biochemical experiments.[3]

Use as a Biochemical Buffer

While less common than citrate (B86180) or acetate (B1210297) buffers for enzymatic assays, this compound can be employed in specific applications where a stable pH between 3.5 and 3.6 is required.

Advantages:

-

High Purity and Stability: As a certified standard, it ensures a reproducible pH.

-

Single-Component System: It has adequate buffering capacity on its own, simplifying preparation.[2]

-

Low Temperature Dependence: The pH of the buffer shows minimal variation between 20°C and 60°C, which is advantageous for temperature-sensitive assays.[2]

Limitations and Considerations:

-

Fixed pH Range: Its utility is limited to its narrow, acidic buffering range around pH 3.5-3.6.

-

Potential for Chelation: Tartrates are known to be chelating agents.[4] This can be a significant drawback in assays involving metalloenzymes or requiring specific concentrations of divalent cations (e.g., Mg²⁺, Ca²⁺), as the buffer could sequester these ions.

-

Protein Interaction: As with any buffer, nonspecific interactions with proteins can occur, potentially altering protein conformation, dynamics, or catalytic properties.[5] It is crucial to perform control experiments to validate the buffer's compatibility with the specific protein or system under investigation.

-